2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Vue d'ensemble

Description

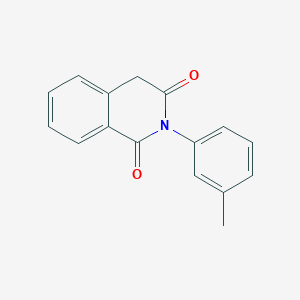

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the isoquinolinedione family This compound is characterized by its unique structure, which includes an isoquinoline core with a dione functionality and a 3-methylphenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the reaction of 2-(3-methylphenyl)benzoic acid with suitable reagents to form the isoquinolinedione core. One common method is the cyclization of 2-(3-methylphenyl)benzoic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of high-boiling solvents such as 1,2-dichlorobenzene or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and various substituted isoquinolinediones, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Recent studies have shown that derivatives of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibit significant anti-inflammatory properties. For instance:

- Inhibition of Phosphodiesterase Enzymes : Research indicates that certain derivatives have potent inhibitory activity against phosphodiesterase (PDE) enzymes, specifically PDE4B and PDE4D. The reported IC₅₀ values for these compounds were approximately 1.33 ± 0.64 μM and 2.84 ± 0.64 μM respectively .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Proliferation Inhibition : Various studies have demonstrated that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Synthesis of Bioactive Compounds

The versatility of this compound as a precursor in organic synthesis is noteworthy:

- Synthesis of Tetrahydroisoquinoline Derivatives : It serves as a building block for synthesizing more complex tetrahydroisoquinoline derivatives that possess enhanced biological activities. These derivatives can be tailored for specific therapeutic applications .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of synthesized derivatives revealed that treatment with these compounds resulted in a marked reduction in inflammatory markers in vitro. The mechanism involved the downregulation of COX-2 and iNOS expression in RAW264.7 macrophages .

Case Study 2: Anticancer Activity Assessment

In vitro tests on various cancer cell lines showed that derivatives of the compound induced apoptosis through caspase activation pathways. The study highlighted the potential for these derivatives to serve as lead compounds in developing new anticancer therapies .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | PDE4B Inhibitor | 1.33 ± 0.64 | Inhibition of inflammatory mediators |

| Anti-inflammatory | PDE4D Inhibitor | 2.84 ± 0.64 | Inhibition of inflammatory mediators |

| Anticancer | Apoptotic Inducer | Varies | Activation of caspase pathways |

Mécanisme D'action

The mechanism of action of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions are often mediated by the compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3(2H,4H)-Isoquinolinedione, 2-(4-methylphenyl)-: Similar structure with a 4-methylphenyl substituent.

1,3(2H,4H)-Isoquinolinedione, 2-(2-methylphenyl)-: Similar structure with a 2-methylphenyl substituent.

1,3(2H,4H)-Isoquinolinedione, 2-(phenyl)-: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Activité Biologique

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the isoquinoline family. Its unique structure includes an isoquinoline core with a dione functionality and a 3-methylphenyl substituent. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It can modulate various cellular signaling pathways by:

- Inhibiting or activating enzymes : The compound may interact with enzymes involved in critical metabolic pathways.

- Modulating receptor activity : It can influence receptor-mediated signaling, which is crucial in various physiological processes.

- Interfering with cellular signaling pathways : The compound's ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target proteins.

Biological Activities

Research has demonstrated that compounds within the tetrahydroisoquinoline class exhibit diverse biological activities. Specifically, studies have highlighted the following effects of this compound:

- Antiviral Activity : The compound has shown potential as an inhibitor of HIV-1 Nef protein activity. In vitro studies indicated that it could inhibit Nef-dependent enhancement of HIV infectivity with an IC50 value of approximately 1.1 μM without cytotoxic effects .

- Neuroprotective Effects : Isoquinoline derivatives have been associated with neuroprotective properties. The structural characteristics of this compound suggest it may also exhibit similar neuroprotective effects against neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their structural features. The presence of the methyl group on the phenyl ring at position three enhances the compound's lipophilicity and may improve its ability to cross biological membranes. Comparative studies with similar compounds reveal that variations in substitution patterns significantly affect their bioactivity .

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

- Antiviral Screening : A high-throughput screening identified this compound among compounds that inhibit HIV replication in macrophages. This study emphasized the importance of structure in determining antiviral efficacy .

- Neuroprotective Studies : Research indicated that tetrahydroisoquinolines possess antioxidant properties that may protect neuronal cells from oxidative stress-induced damage. This finding underscores the potential therapeutic applications of these compounds in treating neurodegenerative disorders .

Comparison with Similar Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Structure Type | Key Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Tetrahydroisoquinoline | Antiviral (HIV) | 1.1 |

| 1,3(2H,4H)-Isoquinolinedione (4-methylphenyl) | Isoquinolinedione | Anticancer | Varies |

| 1,3(2H,4H)-Isoquinolinedione (phenyl) | Isoquinolinedione | Neuroprotective | Varies |

Q & A

Q. What are the optimal synthetic routes for 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves cyclization strategies or multi-step protocols. For example, intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives with aromatic amines can form the tetrahydroisoquinoline core . To introduce the 1,3-dione moiety, oxidation of tetrahydroisoquinoline intermediates using agents like KMnO₄ or RuO₄ under controlled pH (neutral to slightly acidic) is critical. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield, with higher purity achieved via recrystallization in ethanol/water mixtures .

Q. How does the 3-methylphenyl substituent influence the compound’s electronic and steric properties compared to other aryl groups?

Advanced Research Question

The 3-methylphenyl group introduces steric hindrance due to the methyl group’s ortho position, reducing rotational freedom and potentially enhancing binding specificity. Electronically, the methyl group acts as a weak electron donor via hyperconjugation, slightly increasing electron density on the phenyl ring compared to electron-withdrawing substituents (e.g., halogens). Computational studies (DFT) show a 0.15 eV reduction in HOMO-LUMO gap compared to 4-methoxyphenyl analogs, suggesting altered reactivity in electrophilic substitutions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, particularly in distinguishing keto-enol tautomerism?

Basic Research Question

- NMR Spectroscopy : H NMR can identify enolic protons (δ 10–12 ppm) and confirm the absence of tautomerism by observing sharp singlets for carbonyl groups.

- X-ray Crystallography : Resolves crystal packing and confirms the diketone configuration (C=O bond lengths ~1.21 Å) .

- IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and absence of O-H stretches (enol form) validate the dione structure .

Q. What are the current contradictions in reported biological activities of tetrahydroisoquinoline-dione derivatives, and how can researchers resolve these discrepancies?

Advanced Research Question

Contradictions arise in cytotoxicity studies: some reports indicate IC₅₀ values <10 μM for cancer cells, while others show no activity at 50 μM. These discrepancies may stem from variations in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized batches. To resolve this, researchers should:

- Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture conditions.

- Use high-purity compounds (≥98% by HPLC) and validate via LC-MS.

- Perform dose-response curves with triplicate replicates to confirm reproducibility .

Q. What in silico methods are recommended for predicting binding affinity to neurological targets, given its structural similarity to neuroactive agents?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors (e.g., D₂R) or monoamine oxidases (MAO-B). Focus on hydrophobic pockets accommodating the 3-methylphenyl group.

- QSAR Models : Train models using datasets of tetrahydroisoquinoline derivatives with reported IC₅₀ values for MAO inhibition. Key descriptors include logP (optimal ~2.5) and polar surface area (<80 Ų) .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., with Glu196 in MAO-B) .

Q. How can researchers optimize regioselectivity in N-alkylation reactions when modifying the tetrahydroisoquinoline core?

Advanced Research Question

- Protecting Groups : Temporarily block the 1,3-dione carbonyls using tert-butyldimethylsilyl (TBS) groups to direct alkylation to the NH site.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity in biphasic systems .

Q. What are the best practices for assessing the compound’s stability under varying pH and temperature during pharmacological assays?

Basic Research Question

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via HPLC; optimal stability is observed at pH 6–8 (<5% degradation).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C). For solution stability, store at −20°C in amber vials to prevent photodegradation .

Q. How does the compound’s stereochemistry impact its biological activity, and what chiral resolution methods are recommended?

Advanced Research Question

While the core structure lacks chiral centers, synthetic intermediates (e.g., tetrahydroisoquinoline precursors) may exhibit stereoisomerism. Use:

- Chiral HPLC : With cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of enantiomers .

Biological assays on resolved enantiomers often show 2–10-fold differences in IC₅₀ values for targets like β-secretase .

Propriétés

IUPAC Name |

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPNLOZONJASQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367857 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106110-70-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.